molecular formula C12H11BrN4O2 B8620771 2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide

2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide

Cat. No.: B8620771
M. Wt: 323.15 g/mol
InChI Key: XHTZECPADAGUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of multiple functional groups, including an amino group, a bromine atom, a methoxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-3-methylpyridine to obtain 2-amino-5-bromo-3-methylpyridine . This intermediate can then undergo further reactions to introduce the methoxy and carboxamide groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is widely applied for carbon–carbon bond formation, can be employed . This method is favored due to its mild reaction conditions and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine and methoxy groups can also affect the compound’s reactivity and binding affinity .

Properties

Molecular Formula

C12H11BrN4O2

Molecular Weight

323.15 g/mol

IUPAC Name

2-amino-5-bromo-N-(6-methoxypyridin-3-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H11BrN4O2/c1-19-10-3-2-8(6-15-10)17-12(18)9-4-7(13)5-16-11(9)14/h2-6H,1H3,(H2,14,16)(H,17,18)

InChI Key

XHTZECPADAGUPT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=C(N=CC(=C2)Br)N

Origin of Product

United States

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